N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furo[3,2-b]pyridines, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .
Mode of Action
For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .
Biochemical Pathways
This compound is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .
Pharmacokinetics
For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .
Result of Action
The molecular and cellular effects of this compound are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furo[3,2-b]pyridine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced via amidation reactions. This involves reacting the furo[3,2-b]pyridine derivative with an appropriate amine, such as 3-chloro-2-methylaniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Methylation: : The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The chloro group in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide
- N-(3-chloro-2-methylphenyl)-5-methylfuro[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a unique furo[3,2-b]pyridine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and unique reactivity in chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARMFZWUQZPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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